molecular formula C5H9O6- B1235991 D-Ribonate

D-Ribonate

Cat. No. B1235991
M. Wt: 165.12 g/mol
InChI Key: QXKAIJAYHKCRRA-BXXZVTAOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribonate is conjugate base of D-ribonic acid. It is a conjugate base of a D-ribonic acid.

Scientific Research Applications

Catabolic Pathway in Mycobacterium smegmatis

D-Ribonate serves as the sole carbon source for Mycobacterium smegmatis, indicating its vital role in bacterial metabolism. This organism employs a unique catabolic pathway for D-ribonate, involving several specific enzymes such as erythrulose kinase, novel dehydrogenases, and an unknown isomerase. This pathway includes the oxidation of D-ribonate into 2-keto-D-ribonate, followed by isomerization and decarboxylation processes leading to D-erythrulose, which then enters a known metabolic pathway (Luo & Huang, 2018).

Oxidative Pathway in Haloarcula Species

In archaea, particularly in Haloarcula species, D-ribose (related to D-ribonate) is degraded via a novel oxidative pathway, different from the nonoxidative pathway found in most bacteria. This degradation process involves unique enzymes such as pentose dehydrogenase, pentonolactonase, and a specific sugar acid dehydratase, leading to the conversion of D-ribose to α-ketoglutarate. This process represents a distinct method of sugar degradation in archaea and contributes to our understanding of their metabolic pathways (Johnsen et al., 2019).

Synthesis of D-Ribose

The synthesis of D-ribose, which is closely related to D-ribonate, involves the conversion of calcium ribonate to ribonic acid. This process is critical in pharmaceutical contexts, where the precise determination of calcium content in the ribonolactone solution is essential for the successful synthesis of D-ribose (Kaz'mina & Fadeeva, 1981).

Enzymatic Synthesis in Acetic Acid Bacteria

Acetic acid bacteria, specifically Gluconobacter suboxydans, can enzymatically synthesize 4-pentulosonates (such as 4-keto-D-ribonate) from D-ribose and D-ribonate. This synthesis involves membrane-bound enzymes like D-aldopentose 4-dehydrogenase and demonstrates a novel method for the production of these compounds (Adachi et al., 2011).

properties

Product Name

D-Ribonate

Molecular Formula

C5H9O6-

Molecular Weight

165.12 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4-/m1/s1

InChI Key

QXKAIJAYHKCRRA-BXXZVTAOSA-M

Isomeric SMILES

C([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O

SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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